({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of ({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5-[(4-Methylphenyl)sulfanyl]furan-2-carbaldehyde with malononitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The furan ring and the sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile can be compared with other furan derivatives, such as:
5-[(4-Methylphenyl)sulfinyl]furan-2-yl derivatives: These compounds have similar structures but differ in their oxidation state, leading to different chemical and biological properties.
Nitrofurantoin analogues: These compounds also contain a furan ring and are known for their antibacterial activity.
The uniqueness of this compound lies in its specific sulfanyl group and the potential for diverse chemical modifications, which can lead to a wide range of applications.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c1-11-2-5-14(6-3-11)19-15-7-4-13(18-15)8-12(9-16)10-17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURIVBZCIDVFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.